4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Benzyl Group: Benzylation of the benzodiazole core using benzyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: This step involves the reaction of the benzodiazole derivative with a suitable pyrrolidinone precursor under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the benzodiazole ring or the carbonyl group in the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzimidazole or 2-methylbenzimidazole.
Pyrrolidinone Derivatives: Compounds like 1-phenylpyrrolidin-2-one or 1-benzylpyrrolidin-2-one.
Uniqueness
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H25N3O3/c1-31-20-12-13-24(32-2)23(15-20)28-17-19(14-25(28)30)26-27-21-10-6-7-11-22(21)29(26)16-18-8-4-3-5-9-18/h3-13,15,19H,14,16-17H2,1-2H3 |
InChI Key |
ICJZCWYCSZGVIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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